molecular formula C7H5N3O2 B043860 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid CAS No. 116855-08-4

1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Cat. No.: B043860
CAS No.: 116855-08-4
M. Wt: 163.13 g/mol
InChI Key: UFKAACYLUOQSFH-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The compound has garnered significant interest due to its structural similarity to purine bases, which are essential components of nucleic acids .

Mechanism of Action

Target of Action

1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound that has been identified as an effective inhibitor of the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT is a key enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism and energy production .

Mode of Action

As a NAMPT inhibitor, this compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate to nicotinamide mononucleotide, an essential precursor in the NAD+ biosynthesis pathway .

Biochemical Pathways

By inhibiting NAMPT, this compound disrupts the NAD+ biosynthesis pathway, leading to a decrease in the cellular levels of NAD+. This affects various NAD±dependent processes, including glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation, thereby impacting cellular metabolism and energy production .

Result of Action

The inhibition of NAMPT by this compound leads to a decrease in cellular NAD+ levels, which can induce cell cycle arrest and apoptosis, particularly in cancer cells that have a high demand for NAD+. This makes it a potential therapeutic agent for the treatment of cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors For instance, the pH of the environment can affect its ionization state and, consequently, its absorption and distribution Similarly, the presence of other substances, such as food or other drugs, can impact its metabolism and excretion.

Preparation Methods

The synthesis of 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of substituted pyridines with hydrazine derivatives, followed by cyclization. For instance, refluxing a mixture of pyrazole and a 1,3-dicarbonyl compound in 1,4-dioxane, followed by the addition of phosphorus oxychloride, yields the desired pyrazolopyridine derivative . Industrial production methods often involve optimizing these reactions to increase yield and reduce costs.

Chemical Reactions Analysis

1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific substituents and reaction conditions employed.

Scientific Research Applications

1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid can be compared to other similar compounds within the pyrazolopyridine family, such as:

The uniqueness of this compound lies in its specific ring fusion and the positions of its nitrogen atoms, which confer distinct chemical properties and biological activities.

Properties

IUPAC Name

2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-4-2-1-3-8-6(4)10-9-5/h1-3H,(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKAACYLUOQSFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90556420
Record name 2H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116855-08-4
Record name 2H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the multistep synthesis modification for 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid derivatives in this research?

A1: The research highlights significant modifications to the multistep synthesis of 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridine derivatives, aiming to improve efficiency and accessibility. These modifications include:

  • Synthesizing 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (3) via 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine (2): This alteration potentially streamlines the synthesis process by utilizing a more readily available starting material or enabling a more efficient reaction pathway. []
  • Synthesizing 1-methoxymethyl-2,3-diaminobenzene (5) without using unstable 2,3-diaminobenzyl alcohol: This change enhances the synthesis safety and reliability by avoiding the use of a potentially hazardous and unstable reagent. []
  • Activating 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acids (1, 3) with N,N′-carbonyldiimidazole (CDI): Utilizing CDI as an inexpensive coupling reagent presents a cost-effective alternative for activating these carboxylic acids, potentially making the synthesis more accessible. []

Q2: How does the coordination of a metal center to the this compound scaffold affect tautomerism in the ligand?

A2: The research reveals that coordinating a metal(II) center to the methoxymethyl-substituted 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridine (L3) stabilizes the 7b tautomer. [] This suggests that the metal coordination influences the electronic distribution within the ligand, favoring the 7b tautomeric form. In the absence of metal coordination, NMR spectroscopy identified two tautomers, 7b-L3 and 4b′-L3. [] This highlights the potential for metal coordination to modulate tautomeric equilibria in these ligands, which could be relevant for fine-tuning their biological activity and interactions with biological targets.

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